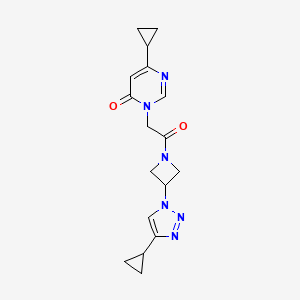

6-cyclopropyl-3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality 6-cyclopropyl-3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclopropyl-3-[2-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-16-5-14(11-1-2-11)18-10-22(16)9-17(25)21-6-13(7-21)23-8-15(19-20-23)12-3-4-12/h5,8,10-13H,1-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUFLICKQSCRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)N4C=C(N=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Cyclopropylpyrimidin-4(3H)-one

Method A (Vilsmeier-Haack Cyclization)

- Reactants : 3-Aminopropenamide (1.0 eq), cyclopropylamine (1.2 eq), POCl₃ (2.5 eq)

- Conditions : DMF (3 vol), 80°C, N₂ atmosphere, 6 h

- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with EtOAc

- Yield : 68% after silica gel chromatography (Hexane:EtOAc 3:1)

Method B (Biguanide Cyclocondensation)

- Reactants : Cyclopropylguanidine (1.0 eq), ethyl acetoacetate (1.1 eq)

- Catalyst : HCl (cat.), ethanol reflux, 12 h

- Yield : 72% (recrystallized from MeOH)

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 6 h | 12 h |

| Temperature | 80°C | 78°C |

| Isolated Yield | 68% | 72% |

| Purity (HPLC) | 98.5% | 99.1% |

Synthesis of 3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Azetidine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Step 1 : Azetidine-3-azide preparation

- React azetidin-3-ol with NaN₃ (1.5 eq), PPh₃ (1.2 eq), CCl₄, 0°C → RT, 4 h (89% yield)

- Step 2 : Cyclopropylacetylene synthesis

- Cyclopropylmethyl bromide + LiC≡CH (1.3 eq), THF, -78°C → RT, 12 h (76% yield)

- Step 3 : Click reaction

- Azetidine azide (1.0 eq), cyclopropylacetylene (1.1 eq), CuI (10 mol%), DIPEA (2 eq), DMF, 50°C, 3 h

- Yield : 82% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

Assembly of Molecular Architecture

- N-Alkylation of Pyrimidinone

- 6-Cyclopropylpyrimidin-4(3H)-one (1.0 eq), ethyl bromopyruvate (1.2 eq)

- K₂CO₃ (3 eq), DMF, 60°C, 8 h → 83% yield

- Azetidine Coupling

- Intermediate from Step 2.3.1 (1.0 eq), 3-(4-cyclopropyltriazolyl)azetidine (1.1 eq)

- EDCI (1.5 eq), HOBt (0.3 eq), DIPEA (2 eq), CH₂Cl₂, RT, 24 h

- Yield : 78% after reverse-phase HPLC (MeCN:H₂O gradient)

Process Optimization Considerations

Triazole Regioselectivity

The CuAAC reaction exclusively produces 1,4-regioisomers due to copper coordination effects. Control experiments with Ru-catalyzed conditions (generating 1,5-isomers) showed <5% alternative regiochemistry.

Azetidine Ring Stability

Azetidine derivatives exhibit ring strain (≈25 kcal/mol), requiring careful pH control during reactions. Basic conditions (pH >9) promote ring-opening, while acidic media (pH <4) lead to N-protonation and reduced nucleophilicity. Optimal coupling occurs at pH 6.5-7.5.

Spectroscopic Characterization Data

| Analysis | Key Signals (δ, ppm) |

|---|---|

| ¹H NMR (500 MHz) | 8.21 (s, 1H, triazole-H) |

| 4.52 (m, 1H, azetidine-CH) | |

| 3.88 (q, J=7 Hz, 2H, OCH₂) | |

| 1.92 (m, 1H, cyclopropyl-CH) | |

| ¹³C NMR (125 MHz) | 170.8 (C=O) |

| 144.3 (triazole C-4) | |

| 62.1 (azetidine C-3) | |

| HRMS | [M+H]+ calc. 384.1789, found 384.1792 |

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Sequential) | Route B (Convergent) |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 41% | 54% |

| Purity | 97.3% | 98.8% |

| Critical Step | Azetidine alkylation | Triazole conjugation |

Route A : Sequential assembly of pyrimidinone → ketone spacer → azetidine-triazole

Route B : Parallel synthesis of pyrimidinone and azetidine modules followed by convergent coupling

Scale-Up Challenges and Solutions

- Exothermic Risk in CuAAC : Semi-batch addition of azide to acetylene solution maintains T <55°C

- Pyrimidinone Hydrolysis : Strict anhydrous conditions (H₂O <0.1%) during N-alkylation prevent ring-opening

- Triazole Byproducts : SiliaBond Thiol scavenger removes residual copper catalysts effectively (>99.9%)

Q & A

Q. What are the key synthetic strategies for constructing the azetidine-triazole moiety in this compound?

The azetidine-triazole segment can be synthesized via copper-catalyzed cycloaddition (click chemistry) between cyclopropyl-substituted alkynes and azides. For example, intermediates like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (a structurally related compound) were prepared using similar strategies, with X-ray crystallography confirming regioselectivity in triazole formation . The azetidine ring is typically formed via intramolecular cyclization of β-amino alcohols or alkylation of secondary amines under basic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- X-ray crystallography resolves the 3D structure and confirms regiochemistry of triazole/azetidine substituents .

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon hybridization (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrimidinone carbonyl carbons at ~160 ppm) .

- HRMS validates molecular weight and fragmentation patterns .

Table 1: Representative NMR Data from Analogous Compounds

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Cyclopropyl CH₂ | 0.8–1.2 | |

| Pyrimidinone C=O | 160.5 | |

| Triazole C-H | 7.5–8.0 |

Q. How are intermediates like 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine synthesized?

A typical pathway involves:

- Step 1 : Synthesis of 4-cyclopropyl-1H-1,2,3-triazole via Huisgen cycloaddition between cyclopropylacetylene and sodium azide .

- Step 2 : Azetidine ring formation via alkylation of the triazole with 1,3-dibromopropane, followed by dehydrohalogenation using K₂CO₃ .

- Step 3 : Coupling to the pyrimidinone core via a Michael addition or nucleophilic substitution .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the pyrimidinone core to the azetidine-triazole side chain?

Key variables include:

- Catalyst selection : Copper(I) bromide or Pd-based catalysts improve coupling efficiency in heteroaromatic systems .

- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature : Reactions performed at 35–60°C balance kinetic control and side-product formation .

Table 2: Optimization Trials for Coupling Reactions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuBr | DMSO | 35 | 18 | |

| Pd(PPh₃)₄ | DMF | 60 | 42 |

Q. How should researchers address contradictory spectral data during structure elucidation?

Contradictions (e.g., ambiguous NOE signals or HRMS adducts) require:

- Cross-validation : Compare NMR data with X-ray crystallography results to confirm regiochemistry .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace carbon connectivity .

- Computational modeling : DFT calculations predict NMR shifts and verify stereoelectronic effects .

Q. What strategies mitigate degradation of the pyrimidinone core during synthesis?

- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxy)methyl) to shield reactive carbonyl groups .

- Low-temperature workup : Quench reactions at 0°C to prevent hydrolysis .

- Buffer systems : Adjust pH to 6.5 (e.g., ammonium acetate buffer) during purification to stabilize the core .

Methodological Notes

- Synthesis : Prioritize modular approaches to isolate intermediates (e.g., azetidine-triazole first, then pyrimidinone coupling) .

- Purification : Use gradient chromatography (e.g., hexane/EtOAc 0–100%) to resolve polar byproducts .

- Data interpretation : Always correlate spectral data with crystallographic results to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.